molecular formula C16H11N3O3S B2609524 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide CAS No. 1208859-96-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide

Cat. No.: B2609524
CAS No.: 1208859-96-4
M. Wt: 325.34
InChI Key: BJHWKGXNQLAORI-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide” is a chemical compound with the empirical formula C11H10N2O2S . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Antiproliferative and Apoptosis-inducing Agents

Compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide have demonstrated promising antiproliferative activity against various human cancer cell lines. A study by Zhang et al. (2018) synthesized a series of benzothiazole derivatives and evaluated their in vitro antiproliferative activity. One of these compounds showed significantly improved activity toward A549 (lung cancer) and MV4-11 (leukemia) cells. Moreover, it induced apoptosis in A549 cells with cell cycle arrest at the G1 phase, suggesting a potential for development as anticancer agents (Zhang et al., 2018).

Aquaporin Inhibitors for Neuroprotection

Nicotinamide derivatives have been identified as inhibitors of aquaporins, which play a crucial role in cellular water transport. Burnett et al. (2015) synthesized 2-nicotinamido-1,3,4-thiadiazole and carried out structural characterization, revealing potential as an aquaporin inhibitor. Such inhibitors have therapeutic potential in reducing brain edema associated with various neurological conditions, highlighting the importance of structural modifications in enhancing biological activity (Burnett et al., 2015).

Antimicrobial Screening

The antimicrobial potential of nicotinamide derivatives has been a subject of interest. Patel and Shaikh (2010) prepared 4-Thiazolidinones of Nicotinic Acid and evaluated them for in vitro antimicrobial activity against various bacterial and fungal species. Some compounds showed activity comparable with standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide derivatives have been explored for their ability to inhibit NNMT, an enzyme involved in the metabolism of xenobiotics. Neelakantan et al. (2017) identified small molecule inhibitors of NNMT, providing insight into the structure-activity relationships essential for inhibition. Such inhibitors have potential therapeutic applications in treating metabolic and chronic disease conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Corrosion Inhibition

Research by Chakravarthy et al. (2014) on nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide and others, revealed their efficacy as corrosion inhibitors on mild steel in hydrochloric acid solution. Their study demonstrated the compounds' adsorption behavior and inhibition efficiency, suggesting applications in industrial chemistry to protect metals from corrosion (Chakravarthy et al., 2014).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(11-2-1-5-17-7-11)19-16-18-12(8-23-16)10-3-4-13-14(6-10)22-9-21-13/h1-8H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHWKGXNQLAORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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